REACTION_CXSMILES
|
C(O)(=O)C.CO[N:7]=[C:8]1[C:14](=[O:15])[NH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[NH:10][C:9]1=[O:20]>[Pd].C(OCC)(=O)C>[NH2:7][CH:8]1[C:14](=[O:15])[NH:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[NH:10][C:9]1=[O:20]
|
Name
|
|
Quantity
|
3.75 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
1,5-dihydro-benzo[b][1,4]diazepine-2,3,4-trione 3-(O-methyl-oxime)
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Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CON=C1C(NC2=C(NC1=O)C=CC=C2)=O
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
for ˜18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Remove the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration over glass fiber paper/Hyflo
|
Type
|
WASH
|
Details
|
rinse with HOAc (2 L)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product as an amber waxy solid
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
force cool to 0° C
|
Type
|
CUSTOM
|
Details
|
Isolate the product
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1C(NC2=C(NC1=O)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |